molecular formula C19H22N2O3 B5336642 2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide

2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide

Cat. No.: B5336642
M. Wt: 326.4 g/mol
InChI Key: SKDMOKAQGFYXLV-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide, also known as LQFM-021, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, particularly in the area of cancer treatment.

Scientific Research Applications

2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound has potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer treatment.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide involves the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell survival and proliferation. This compound also induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. In addition, this compound has been shown to have anti-angiogenic effects, which is the inhibition of the formation of new blood vessels that supply nutrients to tumors. This further enhances the anti-tumor effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is its potent anti-cancer effects, which make it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Furthermore, more in vivo studies are needed to evaluate the safety and efficacy of this compound in animal models. Finally, clinical trials are needed to evaluate the potential of this compound as a cancer treatment in humans.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies, particularly in the area of cancer treatment. Although there are some limitations to its use, the potential benefits of this compound make it a promising candidate for further research and development. With continued research, this compound may one day become a valuable tool in the fight against cancer.

Synthesis Methods

The synthesis of 2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide involves the condensation of 2-(4-isopropylphenoxy) acetohydrazide with 4-methoxybenzaldehyde in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain a pure form of this compound.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(2)16-6-10-18(11-7-16)24-13-19(22)21-20-12-15-4-8-17(23-3)9-5-15/h4-12,14H,13H2,1-3H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDMOKAQGFYXLV-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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